Azo Analog I (U-51605) Exhibits >200-Fold Higher Potency than Imidazole in Suppressing Thromboxane B2 Formation in Human Platelets
In a direct comparative study evaluating thromboxane B2 (TXB2) formation during human platelet aggregation, Azo Analog I demonstrated at least 200-fold greater potency on a molar basis than the comparator imidazole [1]. This magnitude of difference was consistently observed across multiple aggregation triggers and platelet preparation formats [2].
| Evidence Dimension | Suppression of thromboxane B2 formation (potency) |
|---|---|
| Target Compound Data | ≥200-fold more potent than imidazole (molar basis) |
| Comparator Or Baseline | Imidazole (1-fold reference) |
| Quantified Difference | ≥200-fold increase in potency |
| Conditions | Human platelet-rich plasma (PRP) and washed platelet suspensions; aggregation induced by arachidonic acid or prostaglandin H2 (PGH2) |
Why This Matters
This >200-fold potency differential establishes that imidazole cannot serve as a functional substitute for Azo Analog I in any assay requiring potent thromboxane synthase inhibition at low micromolar or submicromolar concentrations.
- [1] Fitzpatrick FA, Gorman RR. A comparison of imidazole and 9,11-azoprosta-5,13-dienoic acid. Two selective thromboxane synthetase inhibitors. Biochim Biophys Acta. 1978 Mar 1;539(2):162-72. doi: 10.1016/0304-4165(78)90003-x. PMID: 629996. View Source
- [2] WikiGenes. Summary of Fitzpatrick FA, Gorman RR (1978). View Source
